N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-3-(1-methyl-1H-indol-3-yl)propanamide
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Overview
Description
N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-3-(1-methyl-1H-indol-3-yl)propanamide is a complex organic compound that features both indole and triazole moieties. Indole derivatives are known for their significant biological activities, while triazoles are often used in medicinal chemistry due to their stability and bioactivity .
Preparation Methods
The synthesis of N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-3-(1-methyl-1H-indol-3-yl)propanamide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . The triazole ring can be introduced via a cyclization reaction involving hydrazine derivatives and appropriate electrophiles . Industrial production methods often optimize these reactions for higher yields and purity, employing catalysts and controlled reaction environments .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The triazole ring can be reduced under hydrogenation conditions using palladium on carbon as a catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, often using reagents like halogens or nitrating agents.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures
Scientific Research Applications
N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-3-(1-methyl-1H-indol-3-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The triazole ring enhances the compound’s stability and bioavailability, allowing it to effectively reach its targets. Pathways involved may include inhibition of specific enzymes or activation of certain receptors, leading to desired biological effects .
Comparison with Similar Compounds
Similar compounds include other indole and triazole derivatives, such as:
- N-{4-[5-(methyl)-1H-1,2,4-triazol-3-yl]phenyl}-3-(1-methyl-1H-indol-3-yl)propanamide
- N-{4-[5-(ethyl)-1H-1,2,4-triazol-3-yl]phenyl}-3-(1-methyl-1H-indol-3-yl)propanamide These compounds share structural similarities but may differ in their biological activities and chemical properties. The unique combination of the methoxymethyl group in N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-3-(1-methyl-1H-indol-3-yl)propanamide contributes to its distinct bioactivity and stability .
Properties
Molecular Formula |
C22H23N5O2 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]-3-(1-methylindol-3-yl)propanamide |
InChI |
InChI=1S/C22H23N5O2/c1-27-13-16(18-5-3-4-6-19(18)27)9-12-21(28)23-17-10-7-15(8-11-17)22-24-20(14-29-2)25-26-22/h3-8,10-11,13H,9,12,14H2,1-2H3,(H,23,28)(H,24,25,26) |
InChI Key |
SFMMMDUWYNUALC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCC(=O)NC3=CC=C(C=C3)C4=NNC(=N4)COC |
Origin of Product |
United States |
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